Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine
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Overview
Description
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine is a pentapeptide composed of five amino acids: glycine, proline, alanine, proline, and threonine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although this is less common.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Amino acid substitution can be achieved using various coupling reagents and protecting groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield a hydroxylated peptide, while substitution reactions can produce peptide analogs with altered sequences.
Scientific Research Applications
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug delivery and as a potential treatment for various diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Alanyl-L-tyrosine:
Poly-(L-alanylglycyl-L-proline): A polymeric peptide with different structural properties.
Uniqueness
Glycyl-L-prolyl-L-alanyl-L-prolyl-L-threonine is unique due to its specific sequence and the presence of threonine, which can undergo unique chemical modifications
Properties
CAS No. |
195870-56-5 |
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Molecular Formula |
C19H31N5O7 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C19H31N5O7/c1-10(21-16(27)12-5-3-7-23(12)14(26)9-20)18(29)24-8-4-6-13(24)17(28)22-15(11(2)25)19(30)31/h10-13,15,25H,3-9,20H2,1-2H3,(H,21,27)(H,22,28)(H,30,31)/t10-,11+,12-,13-,15-/m0/s1 |
InChI Key |
AZJHPFKTJWWJOZ-KBRXKUPHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C2CCCN2C(=O)CN)O |
Origin of Product |
United States |
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